4-Bromobenzo[d]thiazol-7-amine
CAS No.: 769-08-4
Cat. No.: VC2955412
Molecular Formula: C7H5BrN2S
Molecular Weight: 229.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769-08-4 |
|---|---|
| Molecular Formula | C7H5BrN2S |
| Molecular Weight | 229.1 g/mol |
| IUPAC Name | 4-bromo-1,3-benzothiazol-7-amine |
| Standard InChI | InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,9H2 |
| Standard InChI Key | DPFMZNASRLJKNZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1N)SC=N2)Br |
| Canonical SMILES | C1=CC(=C2C(=C1N)SC=N2)Br |
Introduction
Chemical Identity and Basic Properties
4-Bromobenzo[d]thiazol-7-amine is a brominated benzothiazole derivative characterized by specific structural features that define its chemical behavior and potential applications. The compound possesses a heterocyclic structure containing both sulfur and nitrogen atoms in its core framework.
Structural Characteristics
4-Bromobenzo[d]thiazol-7-amine features a benzothiazole scaffold with a bromine substituent at the 4-position and an amino group at the 7-position. This specific substitution pattern creates a unique electronic distribution within the molecule, influencing its chemical reactivity and potential biological interactions . The presence of the bromine atom enhances the compound's reactivity toward various chemical transformations, while the amine group provides a site for further functionalization through typical amine reactions.
The GHS05 symbol indicates corrosive properties, warranting careful handling procedures. The compound should be stored under appropriate conditions and handled with proper personal protective equipment to minimize exposure risks .
These methods provide valuable insights for developing synthetic approaches to 4-Bromobenzo[d]thiazol-7-amine, though optimization would be required for the specific substitution pattern.
Structural Comparison with Related Compounds
Comparing 4-Bromobenzo[d]thiazol-7-amine with structurally related compounds helps understand its unique properties and potential applications.
Isomeric and Structurally Related Compounds
Table 4: Comparison of 4-Bromobenzo[d]thiazol-7-amine with Related Compounds
The positional isomerism observed in these compounds significantly affects their physicochemical properties and potential applications. The position of both the bromine atom and the amine group influences electronic distribution, reactivity patterns, and binding affinities to biological targets.
| Compound | Activity Type | MIC (µg/mL) | Comparison Standard | Reference |
|---|---|---|---|---|
| p2 | Antibacterial | 8 | Norfloxacin | |
| p3 | Antifungal | 16 | Fluconazole | |
| p4 | Antibacterial | 12 | Norfloxacin | |
| p6 | Antifungal | 20 | Fluconazole |
Table 6: Anticancer Activity of Related Benzothiazole Derivatives Against MCF7 Cell Line
| Compound | IC50 (µM) | Comparison Standard | Reference |
|---|---|---|---|
| p2 | 10.5 | 5-Fluorouracil | |
| p3 | 15.0 | 5-Fluorouracil | |
| p4 | 12.0 | 5-Fluorouracil |
Synthetic Applications
The reactive functional groups in 4-Bromobenzo[d]thiazol-7-amine make it a valuable intermediate in organic synthesis:
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Building Block for Complex Molecules: The bromine atom at the 4-position provides a reactive site for various coupling reactions, including Suzuki-Miyaura coupling, Stille coupling, and other transition-metal-catalyzed cross-coupling reactions.
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Functionalization through the Amine Group: The amine functionality at the 7-position offers opportunities for derivatization through acylation, alkylation, and other transformations, enabling the creation of compound libraries for structure-activity relationship studies.
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Heterocyclic Expansion: The compound can serve as a starting point for the synthesis of more complex heterocyclic systems with potential applications in materials science and medicinal chemistry .
Structure-Activity Relationships
Understanding structure-activity relationships of benzothiazole derivatives provides insights into the potential biological activities of 4-Bromobenzo[d]thiazol-7-amine.
Influence of Substituent Positioning
Research on related compounds indicates that the positioning of substituents on the benzothiazole core significantly influences biological activity:
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Amine Group Position: The location of the amine group affects the compound's ability to engage in hydrogen bonding with biological targets. Compounds with the amine group at the 2-position often demonstrate different biological profiles compared to those with the amine at the 5- or 7-positions .
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Bromine Substituent: The presence and position of bromine atoms on the benzothiazole scaffold influence both the electronic properties of the molecule and its interaction with biological targets. Bromine substitution often enhances antimicrobial and anticancer activities in benzothiazole derivatives.
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Multiple Substituents: Compounds with multiple substituents, such as 5,7-Dibromobenzo[d]thiazol-4-amine, generally exhibit different biological profiles compared to mono-substituted analogs, often with enhanced potency or selectivity.
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and structural confirmation of 4-Bromobenzo[d]thiazol-7-amine.
Spectroscopic Properties
While comprehensive spectroscopic data specifically for 4-Bromobenzo[d]thiazol-7-amine is limited in the available literature, general spectroscopic characteristics can be inferred based on its structure and data from related compounds:
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NMR Spectroscopy: The 1H NMR spectrum would typically show aromatic proton signals for the benzene ring (likely between 6.5-8.5 ppm), a signal for the thiazole proton, and a broad signal for the amine protons. The specific coupling patterns would reflect the substitution pattern with bromine at the 4-position and the amine at the 7-position.
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Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotope pattern due to the presence of bromine, with molecular ion peaks at m/z 229 and 231 with approximately 1:1 intensity ratio, reflecting the natural isotopic abundance of 79Br and 81Br.
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Infrared Spectroscopy: The IR spectrum would likely show characteristic bands for N-H stretching from the amine group (3300-3500 cm-1), aromatic C-H stretching (3000-3100 cm-1), C=N stretching from the thiazole ring (1600-1650 cm-1), and C-Br stretching (550-650 cm-1).
Future Research Directions
Based on the current understanding of 4-Bromobenzo[d]thiazol-7-amine and related compounds, several promising research directions can be identified.
Medicinal Chemistry Applications
Further investigation of 4-Bromobenzo[d]thiazol-7-amine in medicinal chemistry could focus on:
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Systematic Evaluation of Biological Activities: Comprehensive screening against microbial strains, cancer cell lines, and enzyme targets to establish its bioactivity profile.
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Structure-Activity Relationship Studies: Development of derivative libraries with modifications at both the bromine and amine positions to optimize biological activity and selectivity.
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Mechanism of Action Studies: Investigation of the molecular mechanisms underlying any observed biological activities to guide rational drug design.
Synthetic Chemistry Applications
In synthetic chemistry, future research might explore:
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Optimization of Synthesis Methods: Development of more efficient and selective methods for the preparation of 4-Bromobenzo[d]thiazol-7-amine with higher yields and purity.
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Novel Transformation Methodologies: Exploration of new synthetic transformations utilizing 4-Bromobenzo[d]thiazol-7-amine as a building block for complex molecular architectures.
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Green Chemistry Approaches: Investigation of environmentally friendly synthesis methods that reduce waste and utilize safer reagents and conditions.
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